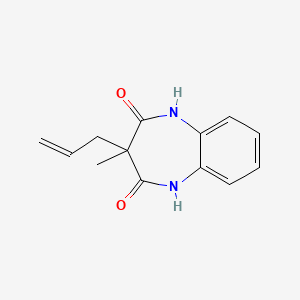![molecular formula C8H8N2O2S B14641356 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione CAS No. 55656-33-2](/img/structure/B14641356.png)
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. The presence of a hydroxymethyl group and a thione group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, resulting in the formation of thioureas. These intermediates can then undergo S-methylation followed by cyclization-aromatic substitution to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Oxazole Derivatives: Compounds like 2-(2,6-dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones.
Uniqueness
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55656-33-2 |
|---|---|
Formule moléculaire |
C8H8N2O2S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2O2S/c1-5-2-3-6-7(9-5)10(4-11)8(13)12-6/h2-3,11H,4H2,1H3 |
Clé InChI |
ABFGHPQOIOOFGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)OC(=S)N2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


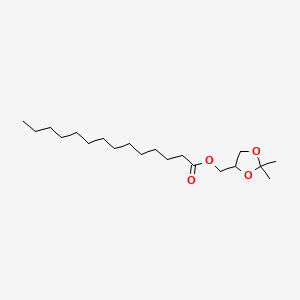

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
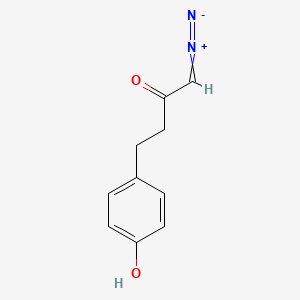
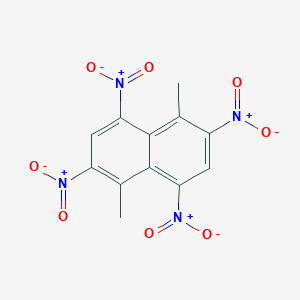
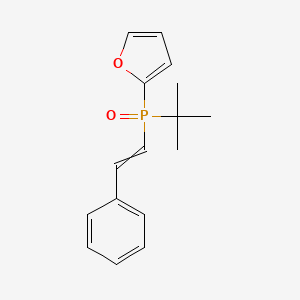
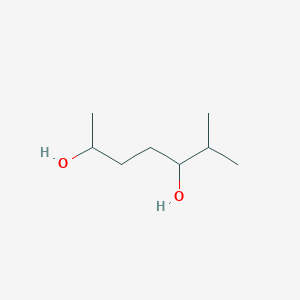
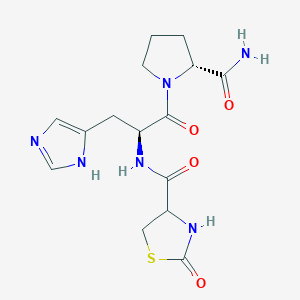
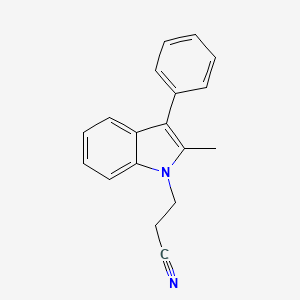
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
